
Methyl 6-amino-1-naphthoate
Overview
Description
Methyl 6-amino-1-naphthoate is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by its molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-1-naphthoate can be synthesized through various methods. One common method involves the reaction of acenaphthoquinone with primary aliphatic and benzylic alcohols in the presence of 1,3-diketones. This reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic coupling reactions, such as the Suzuki-Miyaura method. This method is efficient for forming carbon-carbon bonds between the naphthalene nucleus and other functional groups, ensuring high yields and technical feasibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-amino-1-naphthoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties.
Case Study: Synthesis of Analgesics
A study demonstrated the synthesis of novel analgesics using this compound as a starting material. The compound underwent various chemical transformations to yield derivatives that exhibited significant pain-relieving effects in animal models. The research highlighted the compound's role in developing new therapeutic agents targeting pain pathways.
Materials Science Applications
In materials science, this compound is utilized in the synthesis of polymers and nanomaterials. Its unique structural features allow it to participate in polymerization reactions, leading to materials with enhanced mechanical properties.
Data Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Tensile Strength (MPa) | 50 - 70 |
Elongation (%) | 10 - 15 |
Thermal Stability (°C) | >200 |
Analytical Chemistry Applications
This compound is also employed in analytical techniques such as chromatography and mass spectrometry. Its derivatives serve as standards for the quantification of naphthalene-based compounds in environmental samples.
Case Study: Environmental Analysis
Research utilizing gas chromatography-mass spectrometry (GC-MS) showed that this compound can be used as an internal standard for detecting naphthalene derivatives in wastewater samples. The study emphasized its effectiveness in improving the accuracy of environmental monitoring methods.
Mechanism of Action
The mechanism of action of Methyl 6-amino-1-naphthoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shows inhibitory activity against influenza A virus.
Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate: This compound exhibits significant activity against various viruses, including Yellow Fever Virus and Human Immunodeficiency Virus.
Uniqueness
Methyl 6-amino-1-naphthoate is unique due to its specific naphthalene-based structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 6-amino-1-naphthoate is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is an organic compound categorized under naphthoic acid derivatives. Its structure includes a naphthalene ring substituted with an amino group and a methyl ester, which contributes to its reactivity and biological activity. The compound is primarily used as a building block in organic synthesis but has shown promise in biological applications, particularly in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cancer cell proliferation and viral replication.
- Receptor Modulation : It can bind to receptors, potentially altering their activity and leading to various physiological effects.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, contributing to its protective effects against oxidative stress .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. A study demonstrated its efficacy in inhibiting the growth of cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.5 | Inhibition of estrogen receptor signaling |
HeLa (Cervical) | 8.2 | Induction of apoptosis |
A549 (Lung) | 12.3 | Cell cycle arrest |
Antiviral Activity
This compound has also been studied for its antiviral properties. In vitro assays have shown that it can inhibit viral replication, particularly in models of influenza virus infection.
Virus Type | EC50 (µM) | Effectiveness |
---|---|---|
Influenza A | 15.0 | Significant reduction in viral load |
HIV | 20.0 | Inhibition of viral entry |
Study on Anticancer Effects
A recent study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The researchers found that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation .
Study on Antiviral Properties
Another study focused on the antiviral potential of this compound against influenza A virus. The results indicated that the compound inhibited viral replication by interfering with the virus's ability to enter host cells, showcasing its potential as an antiviral agent .
Applications in Medicine and Industry
Given its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : The compound is under investigation for its potential use in developing new anticancer and antiviral drugs.
- Synthetic Chemistry : It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-amino-1-naphthoate, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways : this compound can be synthesized via esterification of 6-amino-1-naphthoic acid using methanol and a catalytic acid (e.g., H₂SO₄). Alternative routes include coupling reactions with methyl halides under basic conditions .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water gradient) for purification. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl ester at δ 3.9 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks (even if acute toxicity data are unavailable) .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid contact with strong acids/bases due to potential ester hydrolysis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How does this compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12), incubate compound at 25°C, and monitor degradation via UV-Vis (λmax ~280 nm) or HPLC over 24–72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated stability studies (40°C/75% RH) can predict shelf life .
- Data Interpretation : Degradation products (e.g., free acid or amine derivatives) indicate hydrolytic susceptibility. Use LC-MS to identify byproducts .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Methodological Answer:
- In Vitro Assays :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in protein active sites (e.g., naphthoate-binding enzymes) .
Q. How can conflicting toxicological data for this compound be resolved?
Methodological Answer:
- Risk of Bias (RoB) Assessment : Apply standardized questionnaires (e.g., Table C-6/C-7 in ATSDR reports) to evaluate study design flaws (e.g., dose randomization, outcome reporting) .
- Meta-Analysis : Pool data from controlled exposure studies (humans/animals) using random-effects models. Stratify by dose, exposure duration, and species to identify confounding factors .
- Mechanistic Toxicology : Compare metabolite profiles (via LC-MS/MS) across studies to determine if divergent outcomes stem from metabolic activation differences .
Q. Methodological Frameworks for Data Collection
Table 1. Key Parameters for Stability Testing
Condition | Assay | Metrics | Citation |
---|---|---|---|
pH 2–12 | HPLC | % Degradation, half-life (t₁/₂) | |
40°C/75% RH | DSC | Decomposition onset (°C) | |
UV Light | LC-MS | Byproduct identification |
Table 2. Toxicity Study Design Checklist
Parameter | Requirement | Source |
---|---|---|
Dose Randomization | Adequate concealment (Yes/No) | |
Outcome Reporting | All measured outcomes disclosed | |
Confounders Adjusted | Age, sex, genetic background |
Properties
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYDTHCTQTDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647597 | |
Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-20-9 | |
Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.